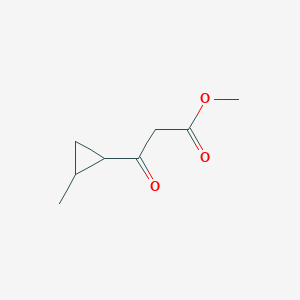
2-(6-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile is a heterocyclic compound that features both pyridine and indole moieties. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile typically involves the formation of the indole and pyridine rings followed by their coupling. One common method involves the use of Grignard reagents to introduce the pyridine moiety into the indole structure . The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines .
Applications De Recherche Scientifique
2-(6-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(6-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-3-yl)acetonitrile: Lacks the indole moiety but shares the pyridine structure.
2-(Pyridin-2-yl)acetonitrile: Similar structure but with the pyridine nitrogen at a different position.
2-(Pyridin-4-yl)acetonitrile: Another positional isomer with the nitrogen at the 4-position.
Uniqueness
2-(6-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile is unique due to the presence of both pyridine and indole rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H11N3 |
|---|---|
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
2-(6-pyridin-3-yl-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C15H11N3/c16-6-5-13-10-18-15-8-11(3-4-14(13)15)12-2-1-7-17-9-12/h1-4,7-10,18H,5H2 |
Clé InChI |
KQPQXCDTWHOCDF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CC3=C(C=C2)C(=CN3)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Trimethylsilyl)oxy]azetidine](/img/structure/B13080782.png)
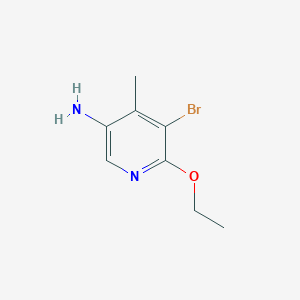

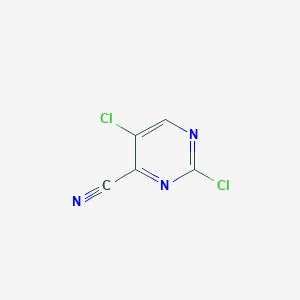

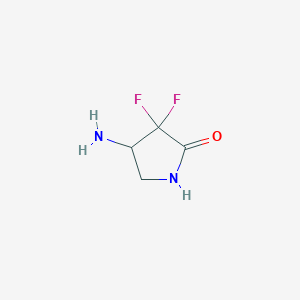

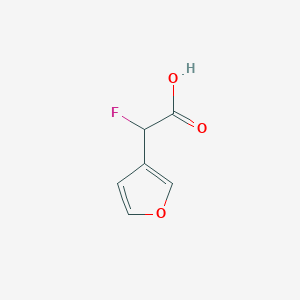

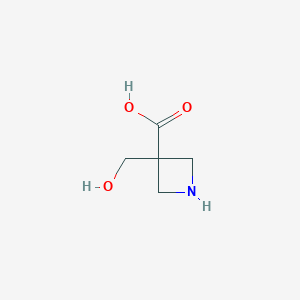
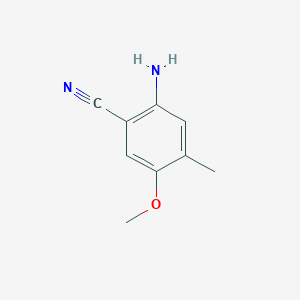
![4-[Amino(cyclopropyl)methyl]phenol](/img/structure/B13080853.png)

